molecular formula C15H12BrNO2 B079712 N-(2-Benzoylphenyl)-2-bromoacetamide CAS No. 14439-71-5

N-(2-Benzoylphenyl)-2-bromoacetamide

Cat. No. B079712
CAS RN: 14439-71-5
M. Wt: 318.16 g/mol
InChI Key: HZQDHBGMMKYQDP-UHFFFAOYSA-N
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Patent
US05010076

Procedure details

98.6 g of 2-aminobenzophenone were dissolved in a mixture of 650 ml of dichloromethane and 50 ml of water. A solution of 116.1 g of bromoacetyl bromide in 150 ml of dichloromethane was added dropwise to this mixture at a temperature of -10° C. The reaction mixture was then stirred at room temperature for a further 2 hours. The reaction mixture was worked up by adding water, separating the organic phase, washing again with water, drying and evaporating under reduced pressure. The crude product remaining as a residue was crystallized from ether/petroleum ether. 142 g of 2-[(2-bromoacetyl)-amino]-benzophenone having a melting point of 96-98° C. were obtained.
Quantity
98.6 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
116.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[Br:16][CH2:17][C:18](Br)=[O:19]>ClCCl.O>[Br:16][CH2:17][C:18]([NH:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5])=[O:19]

Inputs

Step One
Name
Quantity
98.6 g
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Name
Quantity
650 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
116.1 g
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separating the organic phase
WASH
Type
WASH
Details
washing again with water
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporating under reduced pressure
CUSTOM
Type
CUSTOM
Details
was crystallized from ether/petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC(=O)NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 142 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.